(+)-Linalool

antimicrobial aquaculture chiral pharmacology

(+)-Linalool (CAS 126-90-9), also designated as (S)-(+)-linalool or coriandrol, is the dextrorotatory enantiomer of the acyclic monoterpene alcohol linalool (C10H18O, MW 154.25 g/mol). This chiral compound exists as one of two non-superimposable stereoisomers, with the (S)-(+)-enantiomer differing from its (R)-(-)-counterpart (CAS 126-91-0) in odor perception , olfactory receptor activation profiles , antimicrobial spectrum , and insect behavioral responses.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 126-90-9
Cat. No. B089832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Linalool
CAS126-90-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)O)C
InChIInChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1
InChIKeyCDOSHBSSFJOMGT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in fixed oils, propylene glycol;  insoluble in glycerol and water
1 ml in 4 ml 60% alcohol;  1 ml in 2 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Linalool (CAS 126-90-9): Enantiomer-Specific Procurement Guide for Chiral Monoterpene Applications


(+)-Linalool (CAS 126-90-9), also designated as (S)-(+)-linalool or coriandrol, is the dextrorotatory enantiomer of the acyclic monoterpene alcohol linalool (C10H18O, MW 154.25 g/mol). This chiral compound exists as one of two non-superimposable stereoisomers, with the (S)-(+)-enantiomer differing from its (R)-(-)-counterpart (CAS 126-91-0) in odor perception [1], olfactory receptor activation profiles [2], antimicrobial spectrum [3], and insect behavioral responses [4]. While racemic or undefined linalool mixtures are widely available, the pure (+)-enantiomer is the predominant form in coriander (Coriandrum sativum), sweet orange (Citrus sinensis), and Lippia alba essential oils [5], and is biosynthesized with high enantioselectivity by specific linalool synthases [6].

Stereochemical-control study fit for chiral monoterpene applications
Verified enantiomeric identity required for receptor or behavioral assays
Enantiomer-comparison workflow for olfactory, antimicrobial, or semiochemical research
Pure (+)-form avoids racemate interference in dose-response studies
Natural product analytical standard with defined botanical distribution
Matches coriander / sweet orange essential oil enantiomeric profile

Why Undefined or Racemic Linalool Cannot Substitute for (+)-Linalool in Chiral-Sensitive Applications


Linalool enantiomers are not functionally interchangeable. The (S)-(+)- and (R)-(-)-forms activate distinct olfactory receptor populations [1], exhibit divergent antimicrobial spectra against specific pathogens [2], and elicit opposite behavioral responses in insect models [3]. Substituting racemic or enantiomerically undefined linalool introduces uncontrolled variables in receptor-binding assays, sensory studies, and ecological research. Furthermore, the natural distribution of linalool enantiomers varies dramatically by botanical source—with (S)-(+)-linalool present at 100% enantiomeric excess in Lippia alba and Cinnamomum tamala oils [4], whereas (R)-(-)-linalool characterizes lavender and basil oils [5]. Without verified chiral purity, experimental reproducibility and regulatory compliance in fragrance authentication are compromised.

Enantiomer identity mismatch
Racemic or undefined linalool may shift olfactory receptor activation profiles and behavioral endpoints compared to pure (+)-enantiomer.
Antimicrobial spectrum divergence
Reported enantiomer-dependent activity against specific pathogens means substitution can alter screening outcomes.
Botanical origin mismatch
Natural (+)-linalool sources (coriander, Lippia alba) differ from (-)-rich oils; using the wrong enantiomer compromises authentication.

(+)-Linalool Comparative Evidence: Quantified Differentiation from (-)-Linalool and Racemate


(+)-Linalool Exhibits Exclusive Anti-Aeromonas hydrophila Activity at 3.2 mg/mL

In a direct head-to-head comparison, S-(+)-linalool was the only enantiomer active against Aeromonas hydrophila at 3.2 mg/mL, whereas R-(-)-linalool showed no detectable activity at this concentration [1]. The study employed microdilution testing against this important fish pathogen, demonstrating that antimicrobial efficacy is enantiomer-dependent and cannot be assumed from racemic or undefined material.

Anti-A. hydrophila MIC
Head-to-head
Only (+)-linalool active at 3.2 mg/mL; (-)-linalool inactive
Supports enantiomer-specific antimicrobial screening
Microdilution; fish pathogen model
antimicrobial aquaculture chiral pharmacology

(+)-Linalool Shows Lower IC50 Against S. aureus Compared to (-)-Linalool

A comparative in vitro antibacterial study evaluated R-(-)- and S-(+)-linalool against multiple bacterial strains. S-(+)-linalool demonstrated a significantly lower IC50 (P < 0.05) against Staphylococcus aureus strains ATCC25923 and ATCC29213 compared to R-(-)-linalool [1]. MIC values for both enantiomers against sensitive bacteria ranged from 1.024 to 4.096 mg/mL, with R-(-)-linalool showing marginally stronger activity for some strains, indicating strain-dependent enantioselectivity.

S. aureus IC50
Head-to-head
(+)-Linalool: lower IC50 (P < 0.05) against ATCC25923 / ATCC29213
Supports enantiomer-dependent antibacterial potency review
Microdilution assay; strain-dependent selectivity
antibacterial Staphylococcus aureus chiral bioactivity

(+)-Linalool Exhibits Weaker Olfactory Neuron Activation Than (-)-Linalool with 1 Log Unit Dose-Response Shift

In single olfactory receptor neuron recordings from Mamestra brassicae, (R)-(-)-linalool elicited strong responses, while (S)-(+)-linalool produced weaker responses. Parallel dose-response curves revealed that the curve for (R)-(-)-linalool was shifted 1 log unit to the left of the (S)-(+)-linalool curve [1]. Spike amplitude and waveform analysis confirmed that responses to both enantiomers originated from the same neuron, demonstrating enantioselective tuning at the single-cell level.

ORN dose-response shift
Head-to-head
(+)-Enantiomer: ~10-fold weaker response, curve right-shifted by 1 log unit
Supports enantioselective olfactory neuron response interpretation
M. brassicae single neuron recording
olfactory receptor electrophysiology neuroscience

(+)-Linalool Activates Anopheline Or29 Receptor with Higher Potency Than (-)-Linalool

In a heterologous expression system, (S)-(+)-linalool activated the Anopheline odorant receptor Or29 orthologs with higher potency than (R)-(-)-linalool, while the converse pattern was observed for Or53 orthologs [1]. This receptor-specific enantioselectivity demonstrates that the two enantiomers are not interchangeable in mosquito olfactory research and may differentially influence host-seeking or nectar-feeding behaviors.

Anopheline Or29 potency
Head-to-head
(+)-Linalool: higher potency at Or29; lower potency at Or53 vs. (-)-form
Receptor-specific enantiomer selection context
Heterologous expression; mosquito vector model
odorant receptor mosquito vector biology

(+)-Linalool Odor Threshold Differs 9.25-Fold from (-)-Linalool in Human Sensory Perception

Human sensory evaluation establishes distinct odor thresholds for the two enantiomers. (S)-(+)-Linalool is perceived as sweet, floral, and petitgrain-like with an odor threshold of 7.4 ppb, whereas the (R)-(-)-form is described as more woody and lavender-like with an odor threshold of 0.8 ppb [1]. The approximately 9.25-fold difference in detection threshold means that (S)-(+)-linalool requires substantially higher concentration to achieve equivalent perceived intensity.

Human odor threshold
Cross-study
(+): 7.4 ppb, sweet/floral; (-): 0.8 ppb, woody/lavender (9.25× difference)
Supports enantiomer-dependent odor threshold profiling
Sensory panel; headspace evaluation
sensory science fragrance odor threshold

(+)-Linalool Is the Predominant Mate Attractant for Solitary Bees with Enantiomer-Specific Behavioral Response

Field tests using pure enantiomers and racemate of linalool demonstrated that the number of male bees (Colletes cunicularius) attracted was highest for (S)-(+)-linalool [1]. Search flight activity in the mating flight area increased dramatically when patrolling males were presented with (S)-(+)-linalool versus (R)-(-)-linalool. Electrophysiological experiments confirmed that both enantiomers elicited antennal responses, but behavioral preference was strictly enantiomer-dependent.

Bee mating attraction
Head-to-head
(+)-Linalool: highest male bee attraction and search flight activity
Supports pollinator semiochemical enantiomer specificity
Field bioassay; C. cunicularius
chemical ecology pollinator semiochemical

(+)-Linalool: Evidence-Backed Procurement Scenarios for Research and Industry


Enantioselective Antimicrobial Screening Against Aeromonas hydrophila

Procure (+)-linalool when screening for antimicrobial activity against Aeromonas hydrophila, an important fish pathogen. Direct comparative evidence shows that only the (+)-enantiomer exhibits activity at 3.2 mg/mL, whereas (-)-linalool is inactive at this concentration [1]. Use of racemic or undefined material may yield false negatives or irreproducible results.

Mosquito Odorant Receptor Research Targeting Or29

For studies investigating Anopheline odorant receptor Or29, (+)-linalool is the appropriate enantiomer. Heterologous expression data demonstrate that (S)-(+)-linalool activates Or29 orthologs with higher potency than the (-)-enantiomer [2]. Conversely, for Or53-focused research, the (-)-enantiomer is more potent—selection must match the receptor target.

Floral and Petitgrain Fragrance Formulation

Select (+)-linalool when formulating fragrances requiring sweet, floral, petitgrain-like odor character with an odor threshold of 7.4 ppb [3]. The 9.25-fold higher threshold compared to (-)-linalool (0.8 ppb) enables different dosing strategies and intensity profiles in finished products.

Pollinator Attraction and Bee Semiochemical Studies

For research on solitary bee (Colletes cunicularius) mating behavior or pollinator attraction, (+)-linalool is the required enantiomer. Field tests confirm that (S)-(+)-linalool elicits the highest male attraction and dramatically increases search flight activity compared to the (-)-enantiomer [4].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Enantiomer-dependent anti-Aeromonas activity profile
Confirm (+)-enantiomer-specific MIC under test conditions
Mosquito odorant receptor research (Or29)
Receptor-subtype enantioselective potency
Verify activation preference at Or29 vs. Or53 orthologs
Floral/petitgrain fragrance formulation
Odor threshold and character (7.4 ppb, sweet)
Cross-validate sensory descriptor and threshold with in-house panel
Pollinator semiochemical research
Enantiomer-specific behavioral attractancy
Field bioassay confirmation using pure (+)-enantiomer

Technical Documentation Hub

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38 linked technical documents
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